molecular formula C10H16NO3PS B12797949 1-Amino-3-(benzylthio)propylphosphonic acid CAS No. 77275-38-8

1-Amino-3-(benzylthio)propylphosphonic acid

Cat. No.: B12797949
CAS No.: 77275-38-8
M. Wt: 261.28 g/mol
InChI Key: AAOSGFZMVDFXOX-UHFFFAOYSA-N
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Description

1-Amino-3-(benzylthio)propylphosphonic acid is an organophosphorus compound with the molecular formula C10H16NO3PS This compound is characterized by the presence of an amino group, a benzylthio group, and a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzylthio)propylphosphonic acid typically involves the interaction of racemic 1-amino-3-(methylthio)propylphosphinic acid with benzylthiol. This reaction is catalyzed by pyridoxal-5’-phosphate-dependent L-methionine-γ-lyase, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(benzylthio)propylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonic acid moiety to phosphine derivatives.

    Substitution: The amino and benzylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-Amino-3-(benzylthio)propylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(benzylthio)propylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-Amino-3-(methylthio)propylphosphinic acid
  • 1-Amino-3-(phenylthio)propylphosphonic acid
  • 1-Amino-3-(ethylthio)propylphosphonic acid

Uniqueness: 1-Amino-3-(benzylthio)propylphosphonic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific enzymes and molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

77275-38-8

Molecular Formula

C10H16NO3PS

Molecular Weight

261.28 g/mol

IUPAC Name

(1-amino-3-benzylsulfanylpropyl)phosphonic acid

InChI

InChI=1S/C10H16NO3PS/c11-10(15(12,13)14)6-7-16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2,(H2,12,13,14)

InChI Key

AAOSGFZMVDFXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCC(N)P(=O)(O)O

Origin of Product

United States

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